(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18781422
Molecular Formula: C8H6BrF3OS
Molecular Weight: 287.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF3OS |
|---|---|
| Molecular Weight | 287.10 g/mol |
| IUPAC Name | 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3 |
| Standard InChI Key | PERYEEDVHXPNOQ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=CC(=C1)OC(F)(F)F)Br |
Introduction
Structural Characteristics and Molecular Properties
The IUPAC name of this compound is 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene, reflecting its substitution pattern on the benzene ring. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CSC1=CC(=CC(=C1)OC(F)(F)F)Br | |
| InChI Key | PERYEEDVHXPNOQ-UHFFFAOYSA-N | |
| Molecular Formula | C₈H₆BrF₃OS | |
| PubChem Compound ID | 162523354 |
The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions . The methylsulfane group (-SMe) contributes to the compound’s nucleophilic reactivity, particularly in sulfur-mediated transformations .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane typically involves a multi-step sequence:
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Bromination of Trifluoromethoxyaniline:
A patented method describes brominating 2- or 4-trifluoromethoxyaniline using N-bromosuccinimide (NBS) in an acidic medium, followed by deamination to yield 1-bromo-3-trifluoromethoxybenzene . This intermediate serves as the precursor for subsequent sulfanylation. -
Sulfanylation:
Nickel-catalyzed C–S bond formation, as reported by Wang et al., enables the introduction of the methylsulfane group. Using Mn as a reducing agent, aryl iodides react with arylsulfonyl chlorides under inert conditions to form aryl sulfides . For this compound, methylsulfanyl chloride or dimethyl disulfide could serve as sulfur sources.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 3-position .
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Stability of Intermediates: The trifluoromethoxy group is sensitive to hydrolysis, necessitating anhydrous conditions.
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Yield Improvements: Catalytic systems like Ni(dppe)Cl₂ enhance reaction efficiency, achieving yields >80% in model reactions .
Physicochemical Properties
Experimental data for this compound remain limited, but estimated properties include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | ~1.6 g/cm³ (analogous compounds) | |
| Solubility | Low in water; soluble in DCM, THF |
The trifluoromethoxy group’s electronegativity (σₚ = 0.35) and the bromine atom’s polarizability influence its solubility and reactivity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. For example, palladium-catalyzed reactions with phenylboronic acid yield biaryl derivatives .
Oxidation and Reduction
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Oxidation: The methylsulfane group oxidizes to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using H₂O₂ or m-CPBA.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, generating 3-(trifluoromethoxy)thioanisole.
Halogen Bonding
The bromine atom participates in halogen bonding with electron-rich sites, a property exploited in crystal engineering and supramolecular chemistry .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Analogous brominated sulfides exhibit activity against Gram-positive bacteria (MIC = 2–8 µg/mL).
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Kinase Inhibitors: The trifluoromethoxy group enhances binding to hydrophobic pockets in protein kinases .
Materials Science
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Liquid Crystals: Fluorinated sulfides serve as mesogens in liquid crystal displays (LCDs) .
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Polymer Additives: The compound’s thermal stability (decomposition >250°C) makes it a candidate for flame-retardant polymers.
Comparison with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Replaces -SMe with -CF₃ | Photoredox catalysis |
| 3-Bromo-5-methoxyphenyl sulfide | Replaces -OCF₃ with -OMe | Agrochemical intermediates |
The trifluoromethoxy group in the title compound offers superior metabolic stability compared to methoxy analogs .
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